molecular formula C21H25BN2O3 B2815321 1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole CAS No. 2377610-75-6

1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole

Cat. No. B2815321
CAS RN: 2377610-75-6
M. Wt: 364.25
InChI Key: JKSGTMCCDYBYSV-UHFFFAOYSA-N
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Description

This compound is a phenylboronic ester derivative . It is commonly used in the synthesis of various organic compounds . The molecule contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of a borate-containing benzene ring with an anisole structure . The structures of the synthesized compounds were characterized by FT-IR, 13C and 1H NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The O(3) and O(4) of compound A and N(1) and O(1) of compound B were indicated as the possible nucleophilic attack sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 59-64 °C (lit.) . The molecular weight is 208.07 . The compound is solid at room temperature .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Synthesis and Characterization for Antibacterial Applications : Novel compounds with structural similarities, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have been synthesized and shown significant antibacterial activity, suggesting potential for similar compounds in antibacterial research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

  • Antimicrobial Properties of Novel Derivatives : Studies on new 1,2,4-Triazole Derivatives have revealed good to moderate antimicrobial activities, indicating a broad application in designing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Nematocidal and Herbicidal Activities

  • Nematocidal Activity : Novel synthesized compounds like 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

  • Herbicidal Properties : Research into 4-Alkoxy/benzyloxyphenyltetrazoles and 1,3,4-Oxadiazoles has explored their herbicidal activities, offering insights into the design of new herbicides (Bao, 2008).

Antitumor and Anticancer Activities

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from some 1,3,4-thiadiazole compounds have been analyzed for their antiproliferative-antimicrobial properties, indicating potential in cancer research (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

  • Antitumor Benzothiazoles : Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cell lines, suggesting a role in antitumor research (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Safety and Hazards

This compound may cause serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)16-8-11-19-18(12-16)23-14-24(19)13-15-6-9-17(25-5)10-7-15/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSGTMCCDYBYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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